molecular formula C23H23ClN2O3S B11526608 N~2~-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B11526608
M. Wt: 443.0 g/mol
InChI Key: ZUPQFFTYFBLXEB-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound It is characterized by the presence of multiple aromatic rings and functional groups, including a sulfonyl group and a glycinamide moiety

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O3S/c1-16-7-11-22(12-8-16)30(28,29)26(21-6-4-5-19(24)14-21)15-23(27)25-20-10-9-17(2)18(3)13-20/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

ZUPQFFTYFBLXEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 3,4-dimethylphenylamine, and 4-methylbenzenesulfonyl chloride. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N2-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine

In the field of medicine, N2-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may be explored for its pharmacological properties. Researchers may investigate its potential as a therapeutic agent for various diseases.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals, dyes, and polymers. Its unique structure makes it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N~2~-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-[(4-ethylphenyl)sulfonyl]glycinamide
  • N~2~-(3-bromophenyl)-N-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Uniqueness

N~2~-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the specific arrangement of its functional groups and aromatic rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

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